Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Description

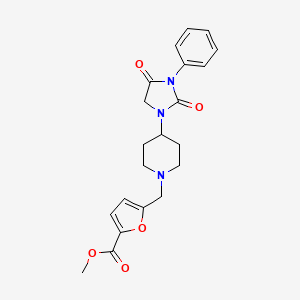

Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic organic compound featuring a furan ring esterified with a methyl group, linked via a piperidine spacer to a 3-phenylimidazolidin-2,4-dione moiety. This structure integrates key pharmacophoric elements: the imidazolidinone group is associated with hydrogen-bonding interactions in enzyme inhibition, while the furan-carboxylate moiety may enhance solubility and bioavailability.

Properties

IUPAC Name |

methyl 5-[[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-28-20(26)18-8-7-17(29-18)13-22-11-9-15(10-12-22)23-14-19(25)24(21(23)27)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYOGMWSSLDDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the phenylimidazolidinone core This can be achieved through the reaction of an appropriate amine with a carbonyl compound under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.

Reduction: : Reduction reactions can be performed on the imidazolidinone ring to yield different derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at various positions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and structural features.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa and MCF-7.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.6 |

| Compound B | MCF-7 | 7.8 |

| Methyl 5... | HeLa | 6.3 |

Antimicrobial Activity

In addition to anticancer applications, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Study: Antitumor Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazolidine compounds and evaluated their anticancer activity against multiple cell lines. The study concluded that modifications in the side chains significantly affected the potency of the compounds against tumor cells .

Case Study: Antimicrobial Assessment

Another research effort focused on assessing the antimicrobial properties of Methyl 5... derivatives against common pathogens. The findings indicated promising results, particularly against resistant strains of bacteria, suggesting further exploration for therapeutic applications .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system and the intended effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A :

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

Key Differences :

- Core Heterocycle: Replaces the imidazolidinone with a thiazolidine-carboxylic acid, altering polarity and hydrogen-bonding capacity.

- Linker : Utilizes a piperazine-dione instead of piperidine, reducing conformational flexibility.

- Functional Groups : The carboxylic acid group in Compound A increases hydrophilicity compared to the methyl ester in the target compound.

Compound B :

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Key Differences:

- Complexity: A highly branched structure with multiple amino acid residues and thiazolidine-carboxylic acid groups, contrasting with the simpler furan-imidazolidinone framework.

- Bioavailability : The large molecular weight (>800 Da) and polar groups likely reduce membrane permeability compared to the target compound (MW ~428 Da).

Structural and Functional Comparison Table

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Heterocycle | Imidazolidin-2,4-dione | Thiazolidine-4-carboxylic acid | Thiazolidine-4-carboxylic acid (repeated) |

| Linker | Piperidine | Piperazine-dione | Peptide-like branched chain |

| Key Functional Groups | Methyl furan-2-carboxylate | Carboxylic acid, 5,5-dimethyl substitution | Multiple carboxylic acids, amino acid residues |

| Molecular Weight | ~428 Da | ~395 Da | >800 Da |

| Hydrophobicity (LogP) | Estimated 2.1–2.5 (methyl ester enhances lipophilicity) | ~1.8 (carboxylic acid increases hydrophilicity) | <0 (highly polar) |

| Therapeutic Implications | Kinase inhibition, metabolic modulation | Enzyme inhibition (e.g., dipeptidyl peptidase-IV) | Protease/receptor targeting |

Research Findings and Limitations

- Target Compound: Limited peer-reviewed studies exist. Computational modeling predicts moderate affinity for AMP-activated protein kinase (AMPK) due to imidazolidinone interactions with the kinase’s ATP-binding pocket .

- Compound A : Demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) (IC₅₀ = 120 nM) in preclinical models, attributed to its thiazolidine-carboxylic acid motif .

Critical Gaps :

No head-to-head experimental comparisons between the target compound and Compounds A/B.

Pharmacokinetic profiles (e.g., metabolic stability, toxicity) remain uncharacterized for all three compounds.

Biological Activity

Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate, identified by its CAS number 2034332-16-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 397.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in disease processes.

- Receptor Modulation : It may alter receptor signaling pathways, contributing to its biological effects.

Biological Activity Studies

Recent studies have investigated the compound's efficacy against various biological targets, including cancer cell lines and bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxic effects against cancer cell lines such as HeLa and HepG2. For instance, compounds derived from furan carboxylates have shown IC50 values indicating their potency in inhibiting cancer cell growth:

| Compound | IC50 (µg/mL) HeLa | IC50 (µg/mL) HepG2 |

|---|---|---|

| Methyl 5-hydroxymethyl | 62.37 | 120.06 |

| Other derivatives | Varies | Varies |

These results suggest that structural modifications significantly influence the anticancer activity of related compounds.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500.00 |

| Escherichia coli | 250.00 |

| Bacillus cereus | 500.00 |

These findings highlight the compound's potential as an antibacterial agent, particularly against pathogenic bacteria.

Case Studies and Research Findings

Several research articles have contributed to understanding the biological activity of this compound:

- Synthesis and Biological Activity Studies : Research published in the Oriental Journal of Chemistry detailed the synthesis of furan derivatives and their biological activities against various cell lines and bacterial strains, emphasizing structure–activity relationships .

- Mechanistic Insights : A study on similar imidazolidine derivatives indicated their potential as enzyme inhibitors, providing a mechanistic basis for their observed biological effects .

- Comparative Analysis : The compound's activity was compared with other known derivatives, revealing that modifications in the furan ring significantly impacted both anticancer and antibacterial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.